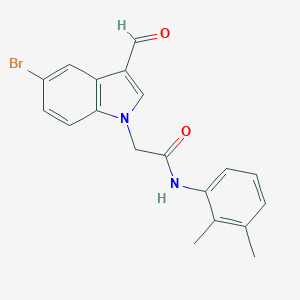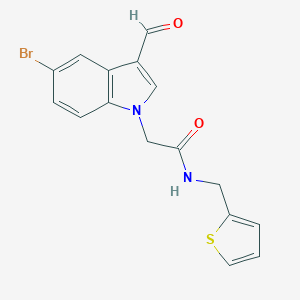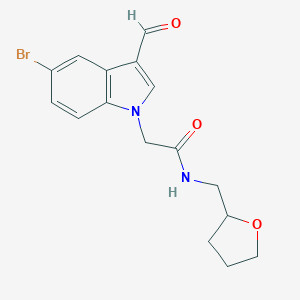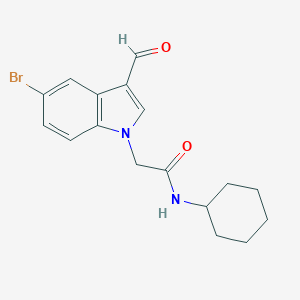![molecular formula C25H22Cl2N4O4 B297528 2-(2-{3-[2-(2,3-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2,3-dimethylphenyl)-2-oxoacetamide](/img/structure/B297528.png)
2-(2-{3-[2-(2,3-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2,3-dimethylphenyl)-2-oxoacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-{3-[2-(2,3-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2,3-dimethylphenyl)-2-oxoacetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as 'compound X' in scientific literature.
Mecanismo De Acción
The mechanism of action of compound X is not fully understood, but studies have shown that it works by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression and cellular differentiation. It has also been shown to inhibit the activity of protein kinases, which are enzymes that regulate various cellular processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. Studies have shown that it can induce apoptosis in cancer cells by activating caspases, which are enzymes that play a crucial role in programmed cell death. It has also been shown to inhibit the growth of cancer cells by inhibiting the activity of HDACs. In addition, compound X has been shown to have neuroprotective properties and can prevent the formation of amyloid plaques in the brain, which are associated with Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using compound X in lab experiments is that it has potent anti-cancer properties and can induce apoptosis in cancer cells. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using compound X is that its mechanism of action is not fully understood, which makes it challenging to optimize its use in lab experiments.
Direcciones Futuras
There are several future directions for the study of compound X. One of the significant areas of research is to further understand its mechanism of action and identify its molecular targets. This will help to optimize its use in lab experiments and potentially develop new therapeutic applications. Another future direction is to study the potential applications of compound X in combination with other drugs to enhance its anti-cancer properties and reduce potential side effects. Additionally, there is a need to study the pharmacokinetics and pharmacodynamics of compound X to determine its optimal dosage and administration route.
Métodos De Síntesis
The synthesis of compound X involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction of 2-(2-hydroxybenzylidene) hydrazinecarboxamide with 2,3-dimethylphenyl isocyanate to form 2-(2-{3-[2-(2,3-dimethylphenyl) hydrazino]benzylidene}hydrazino) acetamide. The second step involves the reaction of the product obtained in the first step with 2,3-dichloroaniline to form 2-(2-{3-[2-(2,3-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2,3-dimethylphenyl)-2-oxoacetamide.
Aplicaciones Científicas De Investigación
Compound X has been extensively studied for its potential applications in various fields. One of the significant applications of compound X is in the field of cancer research. Studies have shown that compound X has potent anti-cancer properties and can induce apoptosis in cancer cells. Compound X has also been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. It has been shown to have neuroprotective properties and can prevent the formation of amyloid plaques in the brain.
Propiedades
Nombre del producto |
2-(2-{3-[2-(2,3-dichloroanilino)-2-oxoethoxy]benzylidene}hydrazino)-N-(2,3-dimethylphenyl)-2-oxoacetamide |
|---|---|
Fórmula molecular |
C25H22Cl2N4O4 |
Peso molecular |
513.4 g/mol |
Nombre IUPAC |
N//'-[(E)-[3-[2-(2,3-dichloroanilino)-2-oxoethoxy]phenyl]methylideneamino]-N-(2,3-dimethylphenyl)oxamide |
InChI |
InChI=1S/C25H22Cl2N4O4/c1-15-6-3-10-20(16(15)2)30-24(33)25(34)31-28-13-17-7-4-8-18(12-17)35-14-22(32)29-21-11-5-9-19(26)23(21)27/h3-13H,14H2,1-2H3,(H,29,32)(H,30,33)(H,31,34)/b28-13+ |
Clave InChI |
GBIZJPPGOFABIJ-XODNFHPESA-N |
SMILES isomérico |
CC1=C(C(=CC=C1)NC(=O)C(=O)N/N=C/C2=CC(=CC=C2)OCC(=O)NC3=C(C(=CC=C3)Cl)Cl)C |
SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)OCC(=O)NC3=C(C(=CC=C3)Cl)Cl)C |
SMILES canónico |
CC1=C(C(=CC=C1)NC(=O)C(=O)NN=CC2=CC(=CC=C2)OCC(=O)NC3=C(C(=CC=C3)Cl)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2,9-bis(4-methoxyphenyl)-3a-methyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B297456.png)

![5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B297461.png)
![5-bromo-1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B297462.png)
![2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B297463.png)
![Tert-butyl 2-[(4-bromo-2-chlorophenoxy)acetyl]hydrazinecarboxylate](/img/structure/B297466.png)
![5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(2,3-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297468.png)
![ethyl 2-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297469.png)